![molecular formula C21H20ClF3N4O B2889593 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 836691-39-5](/img/structure/B2889593.png)
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound “2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide” is a type of benzimidazole derivative . Benzimidazole derivatives are known for their broad range of chemical and biological properties . They have been reported to exhibit various biological activities such as antibacterial and antimicrobial activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves several steps. For instance, one process involves the reaction of the benzimidazole intermediate with tosylated oxazole intermediate in the presence of sodium carbonate . The obtained intermediate compound is then reacted with 1-chloro-2-ethoxyethane to provide the final product .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be characterized using various spectral techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For example, they can react with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This aldehyde can then react with thiosemicarbazide in ethanol at reflux temperature to yield the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary. For instance, the boiling point is predicted to be around 645.7±55.0 °C, and the density is predicted to be around 1.13±0.1 g/cm3 .Scientific Research Applications
Pharmacological Research
This compound is a part of the benzimidazole family, which is known for its pharmacological significance. It has potential applications in the development of new therapeutic agents due to its structural similarity to compounds that exhibit biological activity, such as antihistamines . The benzimidazole core is a common motif in drugs that target histamine receptors, which are implicated in conditions like allergic rhinitis and chronic idiopathic urticaria.
Future Directions
The future directions in the research and development of benzimidazole derivatives could involve the synthesis of new derivatives with improved biological activities and lesser side effects. Further studies could also focus on understanding their mechanisms of action and exploring their potential applications in various fields .
properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N4O/c22-15-6-5-14(21(23,24)25)11-18(15)26-19(30)12-29-9-7-13(8-10-29)20-27-16-3-1-2-4-17(16)28-20/h1-6,11,13H,7-10,12H2,(H,26,30)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRZIFFWIIPTLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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